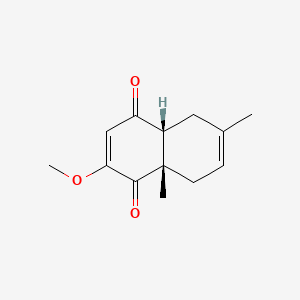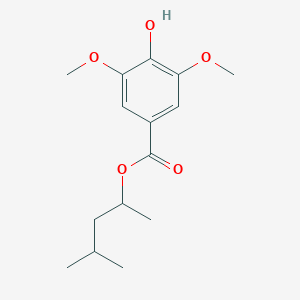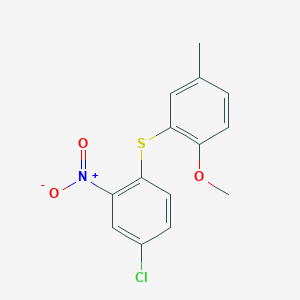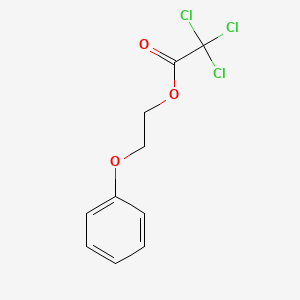
Acetic acid, trichloro-, 2-phenoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro-, 2-phenoxyethyl ester is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-phenoxyethyl ester typically involves the esterification of trichloroacetic acid with 2-phenoxyethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trichloro-, 2-phenoxyethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include alkoxides, amines, and thiols, often under mild heating.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-phenoxyethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Acetic acid, trichloro-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetic acid can inhibit certain enzymes and disrupt metabolic pathways, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A related compound where the ester group is replaced by a carboxylic acid group.
2-Phenoxyethyl acetate: Similar in structure but lacks the trichloro substitution on the acetic acid moiety.
Uniqueness
Acetic acid, trichloro-, 2-phenoxyethyl ester is unique due to its combination of the trichloroacetic acid and 2-phenoxyethanol moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in its individual components or other related compounds .
Propriétés
Numéro CAS |
5822-95-7 |
|---|---|
Formule moléculaire |
C10H9Cl3O3 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
2-phenoxyethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O3/c11-10(12,13)9(14)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
WLGBMZVWGAHWHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
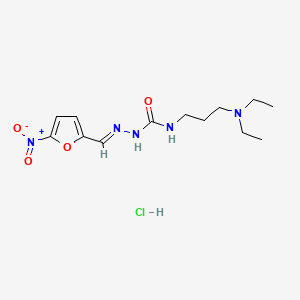
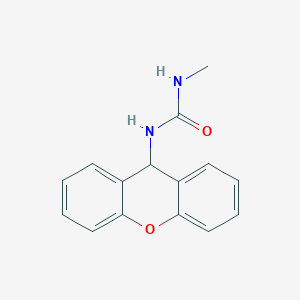
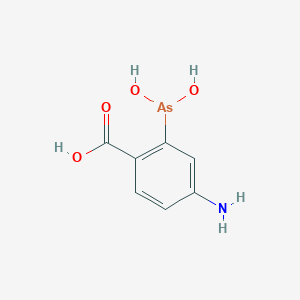
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
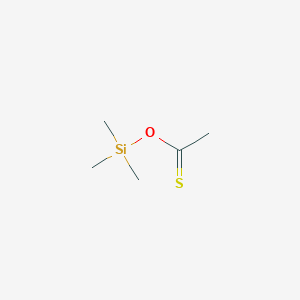
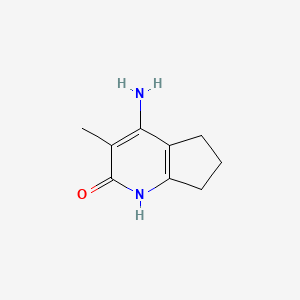
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
